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1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a chlorinated aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, industrial methods may employ alternative reducing agents and catalysts to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, catalytic hydrogenation
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid
- 2-(5-chloro-2-methoxyphenyl)propan-2-ol
Uniqueness
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it valuable in various research and industrial applications .
Biological Activity
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound notable for its unique structural features, including an amino group and a chloro-substituted phenyl moiety. This compound has attracted attention in pharmacological research due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClNO2, with a molecular weight of approximately 215.66 g/mol. The presence of the chloro and methoxy groups on the phenyl ring enhances its binding affinity to biological targets, making it a candidate for further investigation in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 215.66 g/mol |
Functional Groups | Amino, Chloro, Methoxy |
This compound is believed to interact with specific enzymes and receptors, potentially altering their activities. This interaction may lead to various biological effects such as anti-inflammatory and analgesic properties, which have been highlighted in preliminary studies.
Therapeutic Applications
- Anti-inflammatory Effects : Research suggests that this compound may exhibit significant anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : The compound has also been studied for its analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Activity : Some derivatives related to this compound have shown promising antimicrobial activities against various pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- A study evaluating the antimicrobial properties of derivatives found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against specific pathogens, suggesting strong antimicrobial potential .
- Another investigation into the antioxidant activity of related compounds showed that some derivatives had antioxidant capacities exceeding that of ascorbic acid, indicating a potential for use in oxidative stress-related conditions .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol | Fluoro instead of chloro group | Potentially different biological activity due to halogen substitution |
1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol | Different positioning of chloro and methoxy | Variations in binding properties affecting activity |
(1R,2S)-1-Amino-1-(5-chloro-4-methoxyphenyl)propan-2-ol | Stereoisomer variation | Different chirality may influence biological activity |
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-10(13,6-12)8-5-7(11)3-4-9(8)14-2/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
JVLJDKZGXSGSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=C(C=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
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